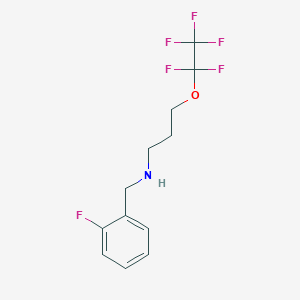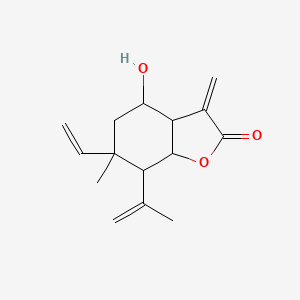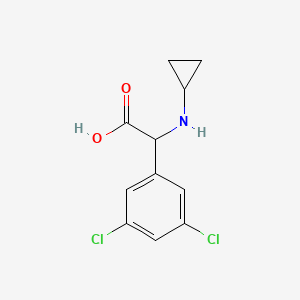![molecular formula C12H17NO3 B12109913 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)
2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine is an organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and an isopropoxyethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Introduction of the Isopropoxy Group: The benzo[d][1,3]dioxole intermediate is then reacted with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine or alcohol derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: N-alkylated ethanamine derivatives.
Aplicaciones Científicas De Investigación
2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the ethanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)ethanamine: Lacks the isopropoxy group, which may affect its pharmacokinetic properties.
2-(Benzo[d][1,3]dioxol-5-yl)-2-methoxyethanamine: Contains a methoxy group instead of an isopropoxy group, potentially altering its reactivity and biological activity.
2-(Benzo[d][1,3]dioxol-5-yl)-2-ethoxyethanamine: Similar structure but with an ethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of the isopropoxy group in 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine distinguishes it from other similar compounds, potentially enhancing its lipophilicity and membrane permeability. This unique structural feature may contribute to its distinct pharmacological profile and applications in various fields.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-12(6-13)9-3-4-10-11(5-9)15-7-14-10/h3-5,8,12H,6-7,13H2,1-2H3 |
Clave InChI |
WGKMPCJQVGUFAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CN)C1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




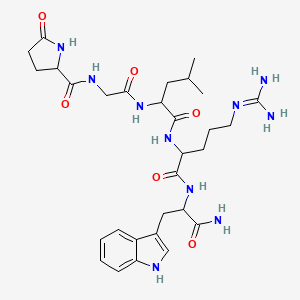
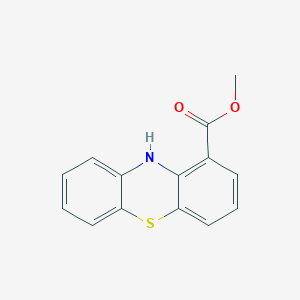
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)

![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)


![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)
